N~2~-1h-Benzimidazol-5-Yl-N~4~-(3-Cyclopropyl-1h-Pyrazol-5-Yl)pyrimidine-2,4-Diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

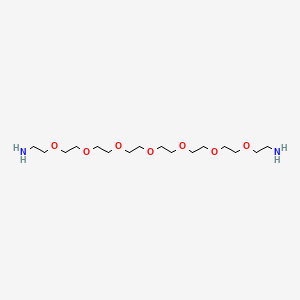

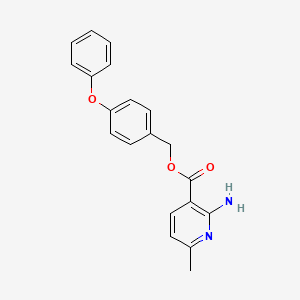

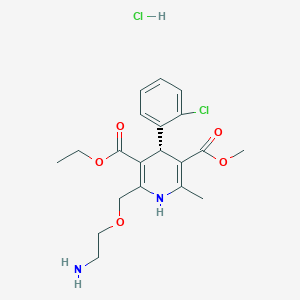

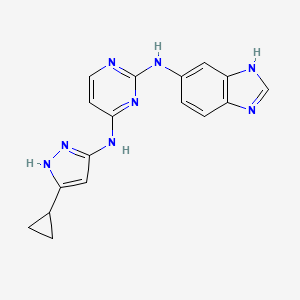

“N~2~-1h-Benzimidazol-5-Yl-N~4~-(3-Cyclopropyl-1h-Pyrazol-5-Yl)pyrimidine-2,4-Diamine” is a small molecule with the chemical formula C17H16N8 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, and it also contains a cyclopropyl group and a pyrazol group . The average molecular weight is 332.3625 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully available . The chemical formula is C17H16N8 and the average molecular weight is 332.3625 .Wissenschaftliche Forschungsanwendungen

Treatment of Cystic Fibrosis and Congenital Hearing Loss

APY29 has been used in research to rescue the cell surface expression of misfolded CFTR and pendrin, which cause cystic fibrosis and congenital hearing loss, respectively . The activation of the IRE1α kinase pathway can rescue the cell surface expression of these proteins through a Golgi-independent unconventional protein secretion (UPS) route .

Inhibition of IRE1 Trans-Autophosphorylation

APY29 inhibits IRE1 trans-autophosphorylation by competitively occupying the adenosine 5′-triphosphate (ATP)–binding pocket of IRE1 . This inhibition of IRE1 phosphorylation could be useful in the study of diseases related to the Unfolded Protein Response (UPR).

Modulation of Unfolded Protein Response (UPR)

APY29 is a small molecule modulator of IRE1α, a key player in the UPR . Abnormal regulation of UPR is associated with a variety of cellular degeneration and tumor diseases, so APY29 could serve as a useful tool for understanding the role of UPR in pathophysiology .

Treatment of Diseases Caused by Defective Cell Surface Trafficking

APY29 has been used in research to treat diseases caused by defective cell surface trafficking of membrane proteins . This includes diseases caused by mutations in the CFTR and pendrin proteins .

Study of Bovine Alphaherpesvirus 1 (BoHV-1) Infection

APY29 has been used in research to study the induction of the UPR during BoHV-1 infection . The study found that BoHV-1 infection activated all three UPR signaling pathways in MDBK cells, and BoHV-1-induced PERK and IRE1 pathways may promote viral replication .

Reduction of Cell Migration in VHL Loss-of-Function Cells

In the presence of APY29, cell migration toward VHL loss-of-function cells was reduced to the wild-type levels . This suggests that APY29 could be used in research to study the effects of VHL loss-of-function on cell migration .

Wirkmechanismus

Target of Action

APY29, also known as N2-1h-Benzimidazol-5-Yl-N~4~-(3-Cyclopropyl-1h-Pyrazol-5-Yl)pyrimidine-2,4-Diamine, is primarily targeted towards the enzyme IRE1α . IRE1α is a serine/threonine kinase that acts as one of three branches of the Unfolded Protein Response (UPR) signaling pathway, which is activated upon endoplasmic reticulum (ER) stress conditions .

Mode of Action

APY29 acts as an ATP-competitive inhibitor and an allosteric modulator of IRE1α . It inhibits IRE1α autophosphorylation by binding to the ATP-binding pocket . Simultaneously, it acts as a ligand that allosterically activates the adjacent RNase domain of IRE1α . This dual action allows APY29 to modulate the activity of IRE1α, influencing its role in the UPR pathway .

Biochemical Pathways

The primary biochemical pathway affected by APY29 is the Unfolded Protein Response (UPR) pathway . The UPR pathway is activated in response to ER stress, which occurs when there is an accumulation of misfolded proteins in the ER. IRE1α, the target of APY29, is a key player in this pathway. By modulating the activity of IRE1α, APY29 can influence the UPR pathway and its downstream effects .

Result of Action

The modulation of IRE1α activity by APY29 has several molecular and cellular effects. It can inhibit the kinase activity of IRE1α, reducing its ability to phosphorylate other proteins . At the same time, it can allosterically activate the RNase domain of IRE1α, influencing its ability to cleave RNA molecules . These actions can have downstream effects on the UPR pathway and the cellular response to ER stress .

Eigenschaften

IUPAC Name |

2-N-(3H-benzimidazol-5-yl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8/c1-2-10(1)13-8-16(25-24-13)22-15-5-6-18-17(23-15)21-11-3-4-12-14(7-11)20-9-19-12/h3-10H,1-2H2,(H,19,20)(H3,18,21,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNBSTLIALIIEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)N=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.